1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Chemical Structure and Properties 1-[1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative featuring a 3-chloro-2-methylphenyl substituent at the N1 position of the triazole ring and a hydroxylated ethyl group at the C4 position. This compound belongs to the class of 1,2,3-triazole-containing molecules, which are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and hydrogen-bonding capabilities.
Synthesis The synthesis of such triazoles typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation . For example, ethanolamine derivatives of triazoles are often prepared via post-functionalization of pre-synthesized triazole intermediates, as seen in the preparation of phosphonate-functionalized triazoles .
Properties
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-9(12)4-3-5-11(7)15-6-10(8(2)16)13-14-15/h3-6,8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQVAOXHFWACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-2-methylphenyl Azide
3-Chloro-2-methylaniline (1.0 equiv) is dissolved in aqueous HCl (2 M) at 0–5°C. Sodium nitrite (1.1 equiv) is added dropwise to generate the diazonium salt, which is subsequently treated with sodium azide (1.2 equiv) in acetone/water (1:1). The resulting azide is extracted with dichloromethane, dried (Na2SO4), and concentrated in vacuo to yield a pale-yellow oil (82–89% yield).
Cycloaddition with Propargyl Alcohol
A mixture of 3-chloro-2-methylphenyl azide (1.0 equiv), propargyl alcohol (1.2 equiv), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%) in tert-butanol/water (4:1) is stirred at 25°C for 12 h. The reaction is quenched with NH4OH (10%), extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 3:1) to afford the title compound as a white solid (75–84% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 25°C |
| Yield | 75–84% |
| Regioselectivity | 1,4 > 99% (by 1H NMR) |
Electrochemical Synthesis via In Situ Cu(I) Generation
Electrochemical Setup
A two-electrode system employs a copper anode and platinum cathode in an undivided cell. The electrolyte consists of 0.1 M TBABF4 in acetonitrile. Propargyl alcohol (1.2 equiv) and 3-chloro-2-methylphenyl azide (1.0 equiv) are dissolved in the electrolyte, and a constant current (5 mA/cm²) is applied for 6 h. The Cu anode oxidizes to release Cu(I), catalyzing the cycloaddition without exogenous catalysts.
Workup and Isolation
Post-electrolysis, the mixture is filtered through Celite, concentrated, and purified via flash chromatography (CH2Cl2/MeOH 95:5) to yield the product (68–73% yield). This method reduces copper waste and bypasses ligand complexity.
Advantages:
- Eliminates stoichiometric Cu salts.
- Scalable for continuous flow systems.
Multi-Step Functionalization and Protecting Group Strategies
Silyl Protection of Propargyl Alcohol
Propargyl alcohol is treated with chlorotrimethylsilane (1.5 equiv) and imidazole (2.0 equiv) in DMF to afford TMS-protected alkyne (92% yield). CuAAC with 3-chloro-2-methylphenyl azide under standard conditions yields the protected triazole, which is deprotected using TBAF in THF (quantitative).
Alternative Alkyne Precursors
Ethyl propiolate undergoes CuAAC to form the ester analog, which is reduced with LiAlH4 to the primary alcohol (78% yield over two steps). This route avoids handling volatile propargyl alcohol but introduces additional steps.
Mechanistic Insights and Regiochemical Control
CuAAC proceeds via a stepwise mechanism:
- Alkyne Activation : Cu(I) coordinates to the alkyne, polarizing the π-bond and forming a copper acetylide.
- Azide Coordination : The azide’s terminal nitrogen attacks the electrophilic β-carbon of the acetylide.
- Cyclization : Ring closure generates the 1,4-disubstituted triazole, with Cu(I) liberation completing the cycle.
Density functional theory (DFT) studies confirm that the 1,4-regioisomer is kinetically favored due to lower transition-state energy (ΔΔG‡ = 3.2 kcal/mol).
Spectroscopic Characterization and Purity Analysis
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 252.1 [M+H]+ (calc. 252.06 for C11H12ClN3O).
High-Performance Liquid Chromatography (HPLC)
Purity: ≥98% (C18 column, 70:30 H2O/MeCN, 1.0 mL/min, λ = 254 nm).
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst Loading | Scalability |
|---|---|---|---|---|
| Conventional CuAAC | 75–84 | 12 | 10 mol% Cu | High |
| Electrochemical | 68–73 | 6 | Anodic Cu | Moderate |
| TMS-Protected Route | 70–78 | 18 | 10 mol% Cu | Low |
The electrochemical method offers environmental advantages but requires specialized equipment. Conventional CuAAC remains the most robust for large-scale synthesis.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of 1,2,3-triazole alcohols typically involves cycloaddition or reduction steps. For example:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Similar triazole derivatives are synthesized via CuAAC between terminal alkynes and azides. The hydroxyl group in the target compound suggests subsequent reduction of a ketone intermediate (e.g., 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one) using agents like NaBH₄ or LiAlH₄ . -
Reduction of Ketones:
In , NaBH₄-mediated reduction of a ketone (2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone) yielded the corresponding alcohol. A parallel pathway could apply to the target compound .
Functional Group Reactivity
The ethanol moiety in the molecule enables reactions typical of secondary alcohols:
Heterocyclic Core Modifications
The 1,2,3-triazole ring participates in regioselective reactions:
-
Electrophilic Aromatic Substitution:
Electron-rich triazoles undergo halogenation or nitration at the C5 position under acidic conditions . -
Cross-Coupling Reactions:
Suzuki-Miyaura coupling with boronic acids could functionalize the aryl group at the 1-position of the triazole .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting antifungal, antibacterial, and anticancer activities. Its mechanism often involves interactions with specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
Case Study: Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties by inhibiting fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes.
| Compound | Target Organism | Activity |
|---|---|---|
| 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | Candida albicans | Moderate |
| 4-[4-(triazole derivative)] | Aspergillus species | High |
Materials Science
In materials science, this compound can be utilized in developing new materials with tailored properties such as polymers or coatings. The unique chemical structure allows for modifications that enhance material performance in various applications.
Example Application: Coatings
Triazole compounds are being investigated for their use in protective coatings due to their ability to form stable complexes with metal ions, enhancing corrosion resistance.
Biological Studies
The compound acts as a probe or ligand in biological studies to investigate enzyme functions or receptor activities. Its structural features allow it to bind selectively to certain biological targets.
Research Example: Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into biochemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chlorinated aromatic ring and ethan-1-ol group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole derivatives with diverse substituents on the phenyl ring and C4 position have been synthesized and studied. Below is a comparative analysis:
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO2) and chloro (Cl) substituents (e.g., ) enhance electrophilicity and binding to biological targets, as seen in the oxime derivative’s anticancer activity . Methyl (CH3) groups (e.g., target compound and ) improve lipophilicity and membrane permeability.
Functional Group Impact: Hydroxyl (-OH) groups (e.g., target compound, ) enhance water solubility and hydrogen-bonding interactions, critical for pharmacokinetics.
Crystallographic and Conformational Analysis
- Intramolecular hydrogen bonds (N-H···N, O-H···O) stabilize kink-like conformations in triazole-carboxylic acid derivatives . The target compound’s hydroxyl group may participate in similar interactions, influencing its binding mode.
Biological Activity
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 224.68 g/mol. The structure includes a chloro-substituted phenyl group attached to a triazole ring, which is linked to an ethanolic hydroxyl group.
The biological activity of this compound primarily involves its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus disrupting their normal function. This mechanism is crucial in the context of diseases where enzyme dysregulation plays a role.
- Receptor Modulation : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses. This property is particularly significant in cancer therapy and other conditions involving receptor-mediated signaling.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound could be developed as a therapeutic agent against infections caused by these pathogens.
Anticancer Activity
The compound has also shown promise in anticancer research. Case studies indicate its potential to inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 1: Urease Inhibition
A study focused on urease inhibitors synthesized from similar triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant urease inhibition. This inhibition is crucial for treating conditions such as peptic ulcers and kidney stones .
Case Study 2: Kinase Inhibition
Another investigation into small molecule kinase inhibitors revealed that derivatives of triazoles can effectively inhibit kinase activity associated with various cancers. The study noted that modifications in the triazole structure could enhance selectivity and potency against specific kinases .
Q & A
Q. What are the optimal synthetic routes for 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Key steps include:
- Precursor Preparation: Reacting 3-chloro-2-methylphenyl azide with propargyl alcohol derivatives.
- Cycloaddition: Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a 1:1 v/v DMF/H₂O mixture at 50–60°C for 12–24 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization requires inert atmosphere (N₂/Ar) and stoichiometric control of azide/alkyne ratios (1:1.05) to minimize side reactions.
Q. How can the molecular structure and crystallinity of this compound be characterized experimentally?
Methodological Answer:
- Single-Crystal XRD: Grow crystals via slow evaporation (acetone/water). Use SHELXL for refinement, addressing potential twinning or disorder with TWIN/BASF commands .
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d₆/CDCl₃). The triazole C-H proton appears as a singlet at δ 8.1–8.3 ppm; the ethanol -OH proton shows broad δ 4.8–5.2 ppm .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~264.07).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity: MTT assay on human cancer lines (e.g., A549, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration). IC₅₀ values <50 µM suggest therapeutic potential .
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). MIC values <25 µg/mL indicate activity .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?
Methodological Answer:
- Assay Variability: Replicate experiments (n=6) to assess statistical significance (p<0.05 via ANOVA). Control for cell passage number and confluence.
- Mechanistic Profiling: Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways.
- Resistance Factors: Evaluate ABC transporter expression (e.g., P-gp) via qPCR .
Q. What strategies address regioselectivity challenges during triazole ring formation?
Methodological Answer:
- Regiochemical Control: Use Cu(I) for 1,4-disubstituted triazoles; Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) for 1,5-regioisomers. Confirm via NOESY (1,4-triazole shows NOE between triazole H and aryl substituents) .
- Analytical Validation: LC-MS/MS with C18 columns (ACN/0.1% formic acid gradient) to separate and quantify regioisomers.
Q. How can structure-activity relationships (SAR) guide rational optimization of this compound?
Methodological Answer:
- Substituent Modulation: Synthesize analogs with halogens (F, Br) at the phenyl ring or methyl/ethyl groups on the ethanol moiety.
- Computational Modeling: Dock optimized structures into EGFR (PDB: 4HJO) using AutoDock Vina. Prioritize analogs with ΔG < -8 kcal/mol .
- Validation: Compare in vitro IC₅₀ values with docking scores to identify pharmacophore requirements.
Q. What crystallographic challenges arise during refinement, and how are they resolved?
Methodological Answer:
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Biophysical Assays: Surface plasmon resonance (SPR) to measure binding kinetics (KD) to purified enzymes (e.g., topoisomerase II).
- Cellular Thermal Shift Assay (CETSA): Validate target engagement by monitoring protein denaturation shifts .
- Metabolomics: LC-HRMS to track downstream metabolite changes in treated vs. untreated cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
